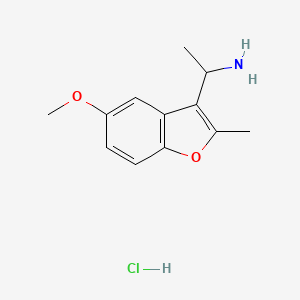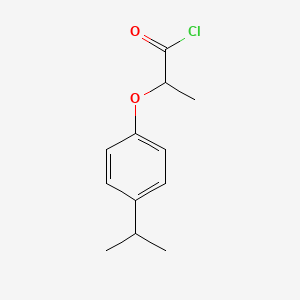
2-(4-Isopropylphenoxy)propanoyl chloride
Übersicht
Beschreibung
2-(4-Isopropylphenoxy)propanoyl chloride is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.7 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-(4-Isopropylphenoxy)propanoyl chloride consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound 2-(4-Isopropylphenoxy)propanoyl chloride has a molecular weight of 226.7 . It should be stored at a temperature between 2 to 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Peroxisome Proliferator-Activated Receptors Agonists :
- A study developed a series of 2-aryloxy-3-phenyl-propanoic acids, derivatives of 2-(4-Isopropylphenoxy)propanoyl chloride, which showed improved potency as peroxisome proliferator-activated receptors (PPAR) alpha/gamma dual agonists. These compounds potentially offer a more beneficial pharmacological profile for treating hyperlipidemia without adverse effects on skeletal muscle function (Fracchiolla et al., 2009).
Substrate-Product Analogue Inhibitors for Tuberculosis :
- Research involving the design and synthesis of substrate-product analogues, including derivatives of 2-(4-Isopropylphenoxy)propanoyl chloride, led to compounds that inhibit α-methylacyl-coenzyme A racemase from Mycobacterium tuberculosis. This enzyme is a potential target for tuberculosis treatment (Pal et al., 2016).
Thermal Response of Polymers :
- In the polymer science field, the atom transfer radical polymerization of N-isopropylacrylamide, involving 2-(4-Isopropylphenoxy)propanoyl chloride, was studied for creating narrow-disperse Poly(N-isopropylacrylamide) (PNIPAM) with potential applications in biotechnology and material science (Xia et al., 2005).
Suzuki-Miyaura Cross-Coupling Reactions :
- The compound has been used in catalyzing Suzuki-Miyaura cross-coupling reactions, crucial in organic chemistry for creating biaryl compounds. Such reactions are significant for pharmaceuticals and advanced material manufacturing (Navarro et al., 2006).
Biosensor Technology :
- A study described the synthesis of a compound capable of forming functionalizable monolayers on hydroxylated surfaces, useful in biosensing applications. This involves the creation of a layer that can bind proteins for detecting biological molecules (De La Franier et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYALTZDEXDDCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901247983 | |
| Record name | 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)propanoyl chloride | |
CAS RN |
1160257-32-8 | |
| Record name | 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1-Methylethyl)phenoxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



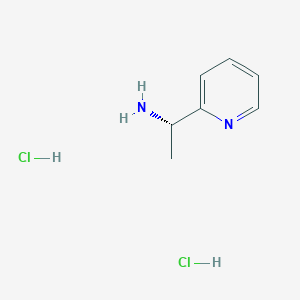
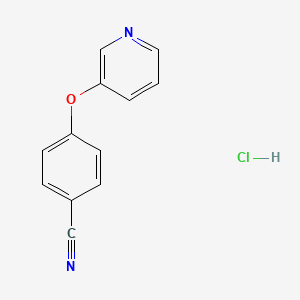
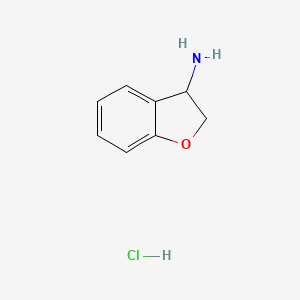

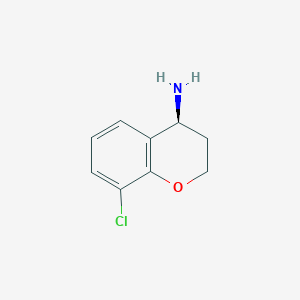
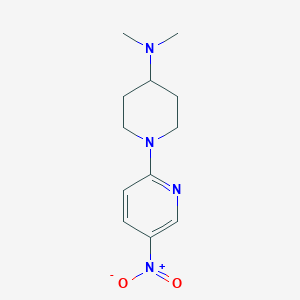
![5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1393823.png)
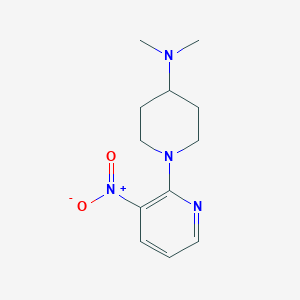

![6-[4-Hydroxydihydro-2(3H)-isoxazolyl]-nicotinonitrile](/img/structure/B1393830.png)
![12',14'-Dioxa-2',8'-diazaspiro[piperidine-4,7'-tetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadecane]-1'(9'),3',5',10',15'-pentaene hydrochloride](/img/structure/B1393831.png)
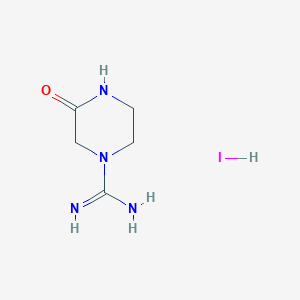
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)
